molecular formula C11H14FIO B8198833 4-Fluoro-2-iodo-1-(neopentyloxy)benzene

4-Fluoro-2-iodo-1-(neopentyloxy)benzene

Cat. No.: B8198833
M. Wt: 308.13 g/mol
InChI Key: LDYRZIUUQVRQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-iodo-1-(neopentyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of fluorine and iodine atoms attached to a benzene ring, along with a neopentyloxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-1-(neopentyloxy)benzene typically involves the following steps:

    Halogenation: The introduction of fluorine and iodine atoms onto the benzene ring can be achieved through halogenation reactions. For example, fluorination can be done using fluorine gas or other fluorinating agents, while iodination can be carried out using iodine or iodine monochloride.

    Etherification: The neopentyloxy group is introduced through an etherification reaction. This involves reacting the halogenated benzene with neopentyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-1-(neopentyloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-2-iodo-1-(neopentyloxy)benzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Chemical Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-1-(neopentyloxy)benzene depends on the specific application and the type of reaction it undergoes. In coupling reactions, for example, the compound acts as an electrophile, with the halogen atoms facilitating the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-chloro-1-(neopentyloxy)benzene
  • 4-Fluoro-2-bromo-1-(neopentyloxy)benzene
  • 4-Fluoro-2-iodo-1-(methoxy)benzene

Uniqueness

4-Fluoro-2-iodo-1-(neopentyloxy)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. The neopentyloxy group further enhances its reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

1-(2,2-dimethylpropoxy)-4-fluoro-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FIO/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYRZIUUQVRQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.